Diprofos Diprofos
Brand Name: Vulcanchem
CAS No.: 63211-75-6
VCID: VC1643720
InChI: InChI=1S/C28H37FO7.C22H30FO8P/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t16-,19-,20-,21-,25-,26-,27-,28-;12-,15-,16-,17-,19-,20-,21-,22-/m00/s1
SMILES: CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Molecular Formula: C50H67F2O15P
Molecular Weight: 977 g/mol

Diprofos

CAS No.: 63211-75-6

Cat. No.: VC1643720

Molecular Formula: C50H67F2O15P

Molecular Weight: 977 g/mol

* For research use only. Not for human or veterinary use.

Diprofos - 63211-75-6

Specification

CAS No. 63211-75-6
Molecular Formula C50H67F2O15P
Molecular Weight 977 g/mol
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C28H37FO7.C22H30FO8P/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t16-,19-,20-,21-,25-,26-,27-,28-;12-,15-,16-,17-,19-,20-,21-,22-/m00/s1
Standard InChI Key AXHJBJFZCVLYMF-BNHMPRSJSA-N
Isomeric SMILES CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C
SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C
Canonical SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C

Introduction

Chemical Composition and Structure

Diprofos is a pharmaceutical compound with the molecular formula C50H67F2O15P and a molecular weight of 977.0 g/mol . It represents a unique formulation containing two forms of betamethasone:

  • Betamethasone dipropionate (6.43 mg/ml, equivalent to 5 mg of betamethasone)

  • Betamethasone disodium phosphate (2.63 mg/ml, equivalent to 2 mg of betamethasone)

This combination provides both immediate and sustained anti-inflammatory effects through a depot preparation. Betamethasone itself is a synthetic glucocorticoid characterized by its molecular formula C22H29FO5 and belongs to the corticosteroid class .

Component Properties

The structural properties of the two betamethasone esters in Diprofos contribute to their differential pharmacokinetic profiles:

ComponentChemical CharacteristicsPrimary Function in Formulation
Betamethasone dipropionateLipid-soluble esterProvides prolonged effect through slow absorption
Betamethasone sodium phosphateWater-soluble saltProvides rapid onset of action

Excipients

Diprofos contains several excipients that maintain the stability and efficacy of the formulation:

  • Disodium phosphate dihydrate

  • Sodium chloride

  • Disodium edetate

  • Polysorbate 80

  • Benzyl alcohol (E1519)

  • Methyl parahydroxybenzoate

  • Propyl parahydroxybenzoate

  • Sodium carboxymethylcellulose

  • Macrogols

Pharmacological Properties

Mechanism of Action

Diprofos, like other corticosteroids, acts through multiple mechanisms to exert its anti-inflammatory and immunosuppressive effects. The glucocorticoid components bind to specific receptors, inhibiting pro-inflammatory signals while promoting anti-inflammatory pathways .

Key pharmacodynamic actions include:

  • Inhibition of neutrophil apoptosis and demargination

  • Suppression of NF-Kappa B and other inflammatory transcription factors

  • Inhibition of phospholipase A2, resulting in decreased formation of arachidonic acid derivatives

  • Promotion of anti-inflammatory genes like interleukin-10

Additionally, at the cellular level, topical corticosteroids:

  • Decrease the density of mast cells

  • Reduce chemotaxis and activation of eosinophils

  • Decrease cytokine production by lymphocytes, monocytes, mast cells and eosinophils

Pharmacokinetics

The dual composition of Diprofos creates a unique pharmacokinetic profile, combining rapid onset with sustained effect:

ParameterBetamethasone Sodium PhosphateBetamethasone Dipropionate
Maximum plasma concentration1 hour after administrationSlow absorption
Plasma half-life (single dose)3 to 5 hoursProgressive metabolism
Excretion24 hoursMore than 10 days
Biological half-life36 to 54 hours-

The metabolism of betamethasone primarily occurs in the liver, with the compound binding mainly to albumin. Patients with liver disorders may experience slower or delayed clearance of the medication .

Therapeutic Indications

Diprofos is indicated for various medical conditions across different therapeutic areas, serving as an adjuvant treatment rather than an alternative to conventional therapy .

Rheumatological Disorders

Diprofos demonstrates particular efficacy in treating:

  • Rheumatoid arthritis, including juvenile forms

  • Osteoarthritis

  • Ankylosing spondylitis

  • Psoriatic arthritis

  • Acute gouty arthritis

  • Dermatomyositis

  • Polymyositis

  • Systemic lupus erythematosus

Respiratory Conditions

Indicated for:

  • Berylliosis

  • Idiopathic eosinophilic pneumonias

  • Symptomatic sarcoidosis

  • Fulminating or disseminated pulmonary tuberculosis (when used concurrently with appropriate antituberculous chemotherapy)

Renal Diseases

Used to induce diuresis or remission of proteinuria in:

  • Idiopathic nephrotic syndrome

  • Lupus erythematosus-related nephrotic syndrome

Other Indications

Additional conditions that may respond to Diprofos include:

  • Dermatological disorders (via intralesional administration)

  • Adrenogenital syndrome

  • Ulcerative colitis

  • Crohn's disease

  • Sprue

  • Blood dyscrasias sensitive to corticosteroids

  • Nephritis

  • Primary or secondary adrenocortical insufficiency (with mineralocorticoid supplementation if needed)

Administration and Dosage

Diprofos administration requires careful consideration of the condition being treated, its severity, and individual patient response. The formulation is available as a suspension for injection and must be shaken before use .

Routes of Administration

The medication can be administered through various routes, each with specific indications:

Administration RouteApplicable ConditionsTypical Dosage
Intramuscular (deep)Systemic treatment, dermatological, respiratory, and rheumatic disorders1-2 ml, repeated as necessary
IntraarticularRheumatoid arthritis, osteoarthritisLarge joints: 1-2 ml
Medium joints: 0.5-1 ml
Small joints: 0.25-0.5 ml
IntralesionalDermatological conditions0.2 ml/cm² (total not exceeding 1 ml)
PeriarticularTendinitis, tenosynovitis, bursitisVaries by site

Importantly, Diprofos cannot be administered intravenously or subcutaneously .

Dosage Considerations

The dosing principle for Diprofos follows the standard corticosteroid approach - using the lowest possible dose for the shortest duration to achieve therapeutic effect. Initial doses should be maintained or adjusted until a satisfactory response is obtained, after which gradual dose reduction is recommended to determine the appropriate maintenance level .

Clinical Efficacy

Rheumatoid Arthritis Treatment

A six-year follow-up study of 185 patients with rheumatoid arthritis demonstrated significant efficacy of Diprofos when administered as periodic intramuscular injections at 3-5 week intervals for a minimum of 6 months. This regimen was combined with various disease-modifying antirheumatic drugs:

  • 47 patients received methotrexate and chloroquine

  • 36 patients received methotrexate and sulfasalazine

  • 38, 41, and 23 patients received monotherapy with methotrexate, chloroquine, and sulfasalazine, respectively

Results showed permanent clinical and biohumoral remission with slow radiographic disease progression in 91% of patients (168/185) .

Comparative Efficacy Studies

A prospective randomized controlled trial comparing three treatment agents for spinal conditions followed 150 patients divided into three equal groups. The study revealed:

TreatmentMedian VAS DecreaseStatistical Significance
Diprofos (betamethasone)4Superior to both comparators
Depomedrone (methylprednisolone)3P=0.019 compared to Diprofos
Ozone2P<0.001 compared to Diprofos

Diprofos showed particularly strong efficacy for specific indications:

  • Spondylolisthesis

  • Disc herniation (P=0.019)

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